REACTION_CXSMILES
|
[CH2:1]([CH2:5][CH:6]=[O:7])[CH2:2][CH:3]=O.[CH3:8][NH2:9].Cl.[CH2:11]([C:18](O)=O)[C:12](CC(O)=O)=O.OP([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].C(=O)=O>O>[CH3:8][N:9]1[CH:1]2[CH2:2][CH2:3][CH2:18][CH:11]1[CH2:12][C:6](=[O:7])[CH2:5]2 |f:1.2,4.5.6,7.8|
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(CC=O)CC=O
|
Name
|
|
Quantity
|
70.7 g
|
Type
|
reactant
|
Smiles
|
CN.Cl
|
Name
|
|
Quantity
|
630 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
116.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
1162 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CN1C2CC(CC1CCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH2:5][CH:6]=[O:7])[CH2:2][CH:3]=O.[CH3:8][NH2:9].Cl.[CH2:11]([C:18](O)=O)[C:12](CC(O)=O)=O.OP([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].C(=O)=O>O>[CH3:8][N:9]1[CH:1]2[CH2:2][CH2:3][CH2:18][CH:11]1[CH2:12][C:6](=[O:7])[CH2:5]2 |f:1.2,4.5.6,7.8|
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(CC=O)CC=O
|
Name
|
|
Quantity
|
70.7 g
|
Type
|
reactant
|
Smiles
|
CN.Cl
|
Name
|
|
Quantity
|
630 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
116.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
1162 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CN1C2CC(CC1CCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |